Methyl 4-chloroquinoline-5-carboxylate
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Overview
Description
Methyl 4-chloroquinoline-5-carboxylate is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 4-chloroquinoline-5-carboxylate, can be achieved through various methods. One common method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid . These methods typically require controlled temperatures and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 4-chloroquinoline-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-chloroquinoline-5-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication . The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Amodiaquine: A synthetic derivative of quinoline used in the treatment of malaria.
Uniqueness
Methyl 4-chloroquinoline-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its chloro and ester groups make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C11H8ClNO2 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 4-chloroquinoline-5-carboxylate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)7-3-2-4-9-10(7)8(12)5-6-13-9/h2-6H,1H3 |
InChI Key |
COPQKOYAYOOQMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CC=C2Cl |
Origin of Product |
United States |
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